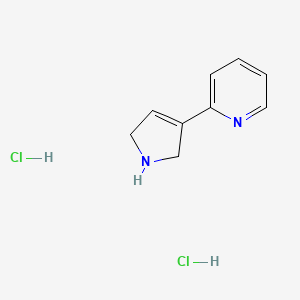

2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride

Description

2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C9H10N2.2ClH. It is a white to light yellow solid that is soluble in organic solvents such as ethanol and chloroform but insoluble in water . This compound is often used in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name |

2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.2ClH/c1-2-5-11-9(3-1)8-4-6-10-7-8;;/h1-5,10H,6-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLDDRDVGQUTGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CN1)C2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride typically involves the reaction of pyridine with 1-bromo-2-pyrrolylethane . The reaction conditions usually include the use of a base such as potassium carbonate in an organic solvent like dimethylformamide. The product is then purified through recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyridine compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Neuropharmacology

Research has indicated that derivatives of pyridine and pyrrole compounds exhibit neuroprotective effects. Specifically, 2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride has been investigated for its potential in treating neurodegenerative diseases.

In a study examining various analogs, it was found that certain compounds could inhibit the activity of enzymes associated with neurodegeneration, such as monoamine oxidase (MAO). This inhibition is crucial for increasing the levels of neurotransmitters like serotonin and dopamine in the brain, which can alleviate symptoms of depression and anxiety .

Anticancer Activity

Another promising application is in oncology. Compounds structurally related to 2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine have shown efficacy as mTOR inhibitors, which are vital in cancer treatment due to their role in cell growth and proliferation .

A relevant case study demonstrated that a derivative exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development into anticancer therapies .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance its pharmacological properties.

Table 1: Synthetic Pathways for Derivatives

| Synthetic Route | Key Reagents | Yield (%) | Notes |

|---|---|---|---|

| Route A | Reagent X | 85 | High selectivity for desired product |

| Route B | Reagent Y | 75 | Suitable for large-scale production |

Mechanistic Studies

Understanding the mechanism of action is critical for developing effective drugs. Studies have shown that the compound interacts with specific receptors or enzymes that mediate its pharmacological effects. For example, binding assays demonstrated that it binds effectively to nicotinic acetylcholine receptors, which are implicated in cognitive functions .

Toxicology and Safety Profile

Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.

Mechanism of Action

The mechanism of action of 2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride can be compared with other similar compounds, such as:

2-(1H-pyrrol-2-yl)pyridine: This compound has a similar structure but differs in the position of the pyrrole ring attachment. It is also used in organic synthesis and has similar applications in research.

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: This compound contains a pyrazole ring instead of a pyrrole ring. It has different chemical properties and applications, particularly in medicinal chemistry.

The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and interactions in various chemical and biological contexts.

Biological Activity

2-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride is a compound of interest due to its potential biological activities. It is derived from the pyrrole and pyridine structural motifs, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies.

Pharmacological Properties

The biological activity of this compound can be categorized into several key areas:

1. Neuroprotective Effects

Research indicates that derivatives of pyrrolo[3,4-c]pyridine, closely related to our compound, exhibit neuroprotective properties. These compounds have been studied for their ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key player in neuroinflammatory processes. Inhibition of GSK-3β has been linked to reduced neuroinflammation and improved outcomes in models of neurodegenerative diseases .

2. Antimicrobial Activity

Pyridine derivatives have shown promise in antimicrobial applications. Studies indicate that certain pyrrolo[3,4-c]pyridine derivatives demonstrate significant activity against resistant strains of bacteria such as E. coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

3. Antitumor Activity

Compounds with similar structures have been evaluated for their anticancer properties. For instance, certain pyrrolo[3,4-c]pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 and NCI-H460. The observed IC50 values suggest that these compounds can inhibit cancer cell growth effectively .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : The compound may influence pathways such as the PI3K/Akt signaling pathway, which is crucial in cell survival and proliferation.

- Radical Scavenging Activity : Some derivatives exhibit significant antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress .

Case Studies and Research Findings

Several studies provide insight into the biological activity of this compound:

Q & A

Q. What are the best practices for handling and disposing of waste containing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.